REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].Cl.Cl[C:6]([N:8]1[CH2:12][CH2:11][NH:10][C:9]1=[O:13])=[O:7].[Cl-].[Na+]>O1CCCC1>[CH3:1][N:2]([CH3:3])[C:6]([N:8]1[CH2:12][CH2:11][NH:10][C:9]1=[O:13])=[O:7] |f:3.4|
|
Name
|
50
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)N1C(NCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling with ice
|
Type
|
STIRRING
|
Details
|
The mixture was further stirred until the pH
|
Type
|
EXTRACTION
|
Details
|
repeatedly extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic solution was washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated sodium chloride solution, dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from acetone
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in a vacuum desiccator over P2O5
|
Name
|
|
Type
|
|
Smiles
|
CN(C(=O)N1C(NCC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |